![molecular formula C15H14N2O4 B2556489 6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 58232-23-8](/img/structure/B2556489.png)
6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound with the molecular formula C15H14N2O4 . It contains a total of 37 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 3 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, 1 primary aromatic amine, 1 imide (-thio), and 2 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by several features. It contains a total of 37 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 3 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, 1 primary aromatic amine, 1 imide (-thio), and 2 hydroxyl groups .科学的研究の応用
Chemosensor Applications
New derivatives of benzo[de]isoquinoline-1,3-dione, including compounds with amino groups, have been synthesized and shown to exhibit high chemosensor selectivity for determining anions. This advancement in chemosensor systems highlights the potential for precise detection and measurement in various scientific contexts (Tolpygin et al., 2012).
Antimicrobial Activity
Compounds derived from benzo[de]isoquinoline-1,3-dione have been evaluated for their antimicrobial properties. These derivatives exhibit notable antibacterial and antifungal activities, indicating their potential in addressing microbial resistance and infection control (Kuran et al., 2012).
Photophysical Characteristics
A study focusing on a novel derivative of benzo[de]isoquinoline-1,3-dione reveals its photophysical characteristics, particularly in organic solvents. This research provides insights into the fluorescent intensity of monomers and polymers in different conditions, contributing to the understanding of fluorescent compounds in scientific research (Staneva et al., 2020).
Antitumor Activity
Benzo[de]isoquinoline-1,3-diones have been evaluated for their antitumor activity, with a focus on features like the imide side-chain and substituents on the aromatic portion. These evaluations are crucial for understanding the potential of these compounds in cancer treatment and drug development (Paull et al., 1984).
Polymerization and Luminescence
Several studies have explored the role of benzo[de]isoquinoline-1,3-dione derivatives in polymerization and luminescence. These include their use as photoinitiators of polymerization under various light conditions and their luminescent properties, offering valuable insights for applications in materials science and engineering (Xiao et al., 2015).
Fluorescent Dye-Based Applications
Research into the fluorescent performance of certain benzo[de]isoquinoline-1,3-dione derivatives has led to the development of fluorescent dye-based polyurethane ionomers. These findings are significant for applications that require fluorescence-based detection or imaging (Chen et al., 2005).
Selective Cancer Targeting
A particular naphthalimide analogue of benzo[de]isoquinoline-1,3-dione has been identified as a potent and selective molecule for targeting breast cancer. This research highlights the compound's mechanism of action and its specificity for certain cancer cell lines, opening avenues for targeted cancer therapies (Gilbert et al., 2020).
特性
IUPAC Name |
6-amino-2-(2,3-dihydroxypropyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c16-12-5-4-11-13-9(12)2-1-3-10(13)14(20)17(15(11)21)6-8(19)7-18/h1-5,8,18-19H,6-7,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSBVOMEVQTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC(CO)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2556408.png)
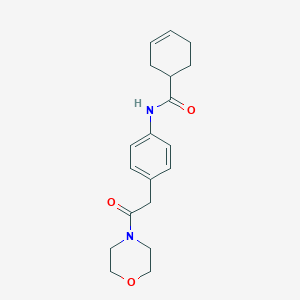

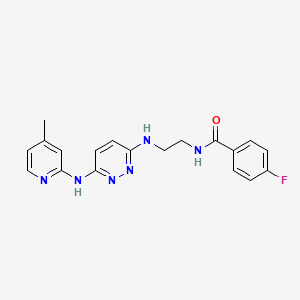
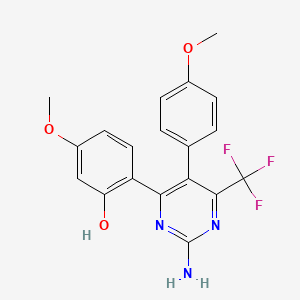
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2556415.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2556416.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2556417.png)
![4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2556419.png)
![8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2556420.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
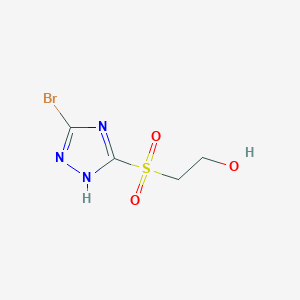
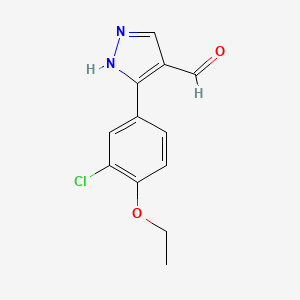
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2556429.png)
